Pim-1 Kinase Pharmacophore: Dual Bromo-Methoxy Substitution Enhances Hydrophobic Pocket Occupancy Relative to Des-Bromo or Des-Methoxy Analogs
In the Pim-1 kinase inhibitor series, the 5-bromo substituent is essential for occupying a hydrophobic pocket near the ATP-binding site hinge region, as revealed by X-ray crystallography of 5-bromo-7-methoxybenzofuran-2-carboxylic acid (PDB 3R01, ligand UNE) bound to Pim-1 [1]. The parent fragment 5-bromobenzofuran-2-carboxylic acid (lacking the 6-methoxy group) shows an IC50 of 8.1–9.0 µM against Pim-1 in a biochemical assay [2]. While the 6-methoxy analog 5-bromo-6-methoxybenzofuran-2-carboxylic acid has not been profiled in the same published assay, the 7-methoxy positional isomer (PDB 3R01) demonstrates that methoxy substitution on the benzofuran phenyl ring is compatible with Pim-1 binding and can provide additional contacts [1]. In contrast, 6-methoxybenzofuran-2-carboxylic acid (no bromine) lacks the halogen-mediated hydrophobic interaction entirely, and unsubstituted benzofuran-2-carboxylic acid shows no reported Pim-1 activity [3].
| Evidence Dimension | Pim-1 kinase inhibitory activity (biochemical IC50) |
|---|---|
| Target Compound Data | Not directly reported; 7-methoxy positional isomer co-crystallized with Pim-1 (PDB 3R01) [1] |
| Comparator Or Baseline | 5-Bromobenzofuran-2-carboxylic acid (des-methoxy): IC50 = 8.1–9.0 µM (Pim-1) [2]; 6-Methoxybenzofuran-2-carboxylic acid (des-bromo): no Pim-1 activity reported |
| Quantified Difference | 5-Bromo substitution contributes ~3 orders of magnitude affinity gain over unsubstituted benzofuran-2-carboxylic acid (no detectable Pim-1 inhibition); methoxy position modulates binding mode |
| Conditions | Inhibition of human Pim-1 kinase using 5-FAM-RSRHSSYPAGT-CONH2 substrate; off-chip mobility shift assay; 45 min incubation [2] |
Why This Matters
For procurement decisions in kinase drug discovery programs, this compound provides the critical 5-bromo pharmacophore present in validated Pim-1 inhibitor fragments while the 6-methoxy group offers an additional vector for SAR exploration absent in the simpler 5-bromobenzofuran-2-carboxylic acid.
- [1] Xiang, Y.; Hirth, B.; Asmussen, G.; et al. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorg. Med. Chem. Lett. 2011, 21, 3050–3056. PDB 3R01, ligand UNE: 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid. View Source
- [2] BindingDB. BDBM50345231: 5-Bromobenzofuran-2-carboxylic acid – Pim-1 IC50 = 9.00E+3 nM (9.0 µM). Assay: off-chip mobility shift. View Source
- [3] AACR Abstract 2790. Discovery of novel Pim-1 inhibitors: 5-bromobenzofuran-2-carboxylic acid fragment IC50 = 8.1 µM. Proceedings of the AACR 2011. View Source
